molecular formula C21H33BN2O4 B8222935 tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate

Katalognummer: B8222935
Molekulargewicht: 388.3 g/mol
InChI-Schlüssel: ZXOJAAGSLUISIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester group. This compound is often used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a boronic acid or boronic ester and the corresponding halogenated pyridine derivative. This step often employs palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Piperidine Ring Formation: The piperidine ring is usually synthesized separately and then coupled with the pyridine derivative. This can involve nucleophilic substitution reactions where a piperidine derivative reacts with a halogenated pyridine.

    tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, converting it into a boronic acid.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it into a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Boronic acids or boronic esters.

    Reduction: Reduced pyridine derivatives or fully saturated piperidine derivatives.

    Substitution: Alkylated or arylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine backbone : Starting from tert-butyl piperidine derivatives.
  • Boronic ester formation : Utilizing the tetramethyl dioxaborolane moiety to introduce boron functionality.
  • Coupling reactions : Employing coupling techniques such as Suzuki or Buchwald-Hartwig reactions to attach the pyridine ring to the piperidine structure .

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets such as kinases and receptors:

  • Kinase Inhibition : Studies indicate that compounds with similar structures can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Such inhibition may be beneficial in cancer therapeutics .
  • Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Research into derivatives of this compound may lead to new treatments for neurological disorders .

Organic Synthesis

tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique functional groups allow it to act as a versatile building block in the synthesis of more complex pharmaceuticals and agrochemicals.
  • Reagent in Cross-Coupling Reactions : The boron moiety facilitates cross-coupling reactions essential for constructing carbon-carbon bonds in organic synthesis .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research settings:

StudyFocusFindings
Synthesis of Piperazine Derivatives Organic ChemistryDemonstrated efficient synthesis pathways using tert-butyl derivatives as starting materials .
Kinase Selectivity Studies Cancer ResearchFound that similar compounds exhibit high selectivity towards CDK inhibitors, suggesting potential for targeted cancer therapies .
Neuroactive Compound Development PharmacologyInvestigated derivatives for their effects on neurotransmitter systems; promising results in modulating receptor activity .

Wirkmechanismus

The mechanism by which tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate exerts its effects depends on the specific application. In cross-coupling reactions, the boronate ester group interacts with palladium catalysts to form new carbon-carbon bonds. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, which is determined by the structure of its piperidine and pyridine rings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Uniqueness

What sets tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate apart is the presence of both a pyridine and a piperidine ring, along with the boronate ester group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a highly versatile compound in both research and industrial contexts.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Biologische Aktivität

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-1-carboxylate (CAS No. 1048970-17-7) is a compound of significant interest due to its potential biological activities. This compound features a boron-containing moiety, which is known for its unique interactions in biological systems. The following sections will detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps. A common method includes the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. The process generally yields a high degree of purity and is characterized by the formation of the boronate ester through reaction with appropriate boron precursors .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer and inflammatory diseases.

The compound acts as an antagonist to chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various cancers. Research has shown that compounds with similar structures can inhibit CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), indicating their potential as anti-inflammatory agents .

Case Studies and Findings

  • CXCR Antagonism : A study demonstrated that boronic acid derivatives can effectively inhibit CXCR1 and CXCR2. The compound's structure allows it to bind competitively to these receptors, thereby blocking the signaling pathways that lead to inflammation and tumor progression .
    CompoundIC50 (nM)Effect
    SX-51738Inhibition of CXCL1-induced Ca²⁺ flux
    tert-butyl derivativeTBDPotential anti-inflammatory activity
  • In Vivo Studies : In animal models, derivatives of this compound have shown promise in reducing tumor size and metastasis when administered in conjunction with standard chemotherapy treatments. This suggests a synergistic effect that enhances therapeutic outcomes .
  • Toxicity Profile : Preliminary toxicity studies indicate that while the compound exhibits some irritant properties, it does not present significant acute toxicity at therapeutic doses. Long-term studies are needed to fully understand its safety profile .

Eigenschaften

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)17-9-8-16(14-23-17)22-27-20(4,5)21(6,7)28-22/h8-9,14-15H,10-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOJAAGSLUISIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.